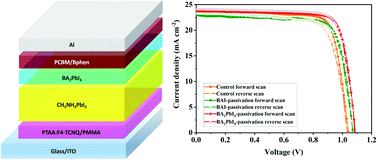Comparison of surface-passivation ability of the BAI salt and its induced 2D perovskite for high-performance inverted perovskite solar cells
RSC Advances Pub Date: 2021-07-01 DOI: 10.1039/D1RA02260A
Abstract
Organic–inorganic lead halide perovskite solar cells have shown a rapid increase in power conversion efficiency (PCE) in the past decade. However, their performance still suffers from trap-assisted decline due to defects at the surface and grain boundaries in the polycrystalline active layer. In this study, a thin BAI layer was formed on the CH3NH3PbI3 surface, which was then transformed into either a two-dimensional (2D) perovskite layer (BA2PbI4) or the organic salt itself by controlling the post-annealing process. A variety of characterization results show that the 2D perovskites could effectively reduce the trap-assisted charge recombination and increase the device stability. Therefore, a remarkably enhanced PCE of 20.6% was achieved in the modified inverted perovskite solar cells.


Recommended Literature
- [1] Dramatic differences in the fluorescence of AIEgen-doped micro- and macrophase separated systems†
- [2] Graphene-based frustrated Lewis pairs as bifunctional catalysts for CO2 reduction via the dissociative chemisorption of molecular H2: a periodic density functional perspective†
- [3] UV-A screening in Cladophora sp. lowers internal UV-A availability and photoreactivation as compared to non-UV screening in Ulva intestinalis†
- [4] Preparation of Gd2O2S:Er3+,Yb3+ phosphor and its multi-wavelength sensitive upconversion luminescence mechanism
- [5] Probing the validity of the Derjaguin approximation for heterogeneous colloidal particles
- [6] Simple growth of BCNO@C core shell fibres and luminescent BCNO tubes†
- [7] Back cover
- [8] Heteroaromatic imidazo[1,2-a]pyridines synthesis from C–H/N–H oxidative cross-coupling/cyclization†
- [9] In situhydrothermal synthesis of tetrazole coordination polymers with interesting physical properties
- [10] Multinuclear copper complexes of pyridylmethylamide ligands

Journal Name:RSC Advances
Research Products
-
CAS no.: 129541-40-8
-
CAS no.: 113305-56-9
-
CAS no.: 1467-16-9









